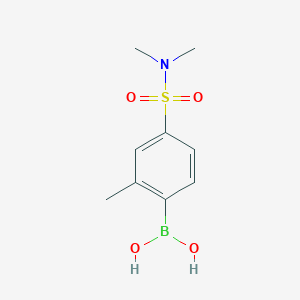

4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid

Description

Properties

IUPAC Name |

[4-(dimethylsulfamoyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4S/c1-7-6-8(16(14,15)11(2)3)4-5-9(7)10(12)13/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKDICZGYPFTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656980 | |

| Record name | [4-(Dimethylsulfamoyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-82-1 | |

| Record name | [4-(Dimethylsulfamoyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N,N-Dimethylsulphamoyl)-2-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(N,N-Dimethylsulfamoyl)-Substituted Phenylboronic Acids: Synthesis, Properties, and Application in Modern Drug Discovery

Introduction: Navigating the Landscape of N-Sulfonylated Phenylboronic Acids

The precise engineering of molecular architecture is a cornerstone of modern pharmaceutical research. Arylboronic acids are indispensable reagents in this endeavor, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction. This guide focuses on a specific, highly functionalized subclass: 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid.

While this specific compound, identified under CAS Number 1072945-93-9 by some chemical suppliers, is a molecule of significant interest, comprehensive peer-reviewed literature and validated experimental data pertaining directly to it are notably sparse. To ensure the highest degree of scientific integrity and provide a robust, actionable guide for researchers, this document will center on its closely related and well-characterized analog: 4-(N,N-Dimethylsulfamoyl)phenylboronic acid (CAS: 486422-59-7) .[1][2][3] The principles governing the synthesis, physicochemical behavior, and synthetic applications of this analog are fundamentally identical and directly transferable to its 2-methyl substituted counterpart.

The strategic incorporation of a sulfonamide moiety into drug candidates is a widely employed tactic in medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity.[4][5][6] This guide provides an in-depth exploration of the synthesis and utility of these powerful building blocks, empowering researchers to leverage their unique attributes in the development of next-generation therapeutics.

Part 1: Physicochemical and Structural Characteristics

Understanding the fundamental properties of a reagent is critical for its effective use. 4-(N,N-Dimethylsulfamoyl)phenylboronic acid is a stable, solid compound under standard laboratory conditions. Its key characteristics are summarized below.

Chemical Structure

Caption: General synthetic workflow for arylsulfonamide boronic acids.

Exemplary Synthesis Protocol (Self-Validating System)

This protocol describes the synthesis of the aryl bromide intermediate, followed by its conversion to the boronic acid. Each step includes purification and characterization to validate the outcome.

Step 1: Synthesis of 4-Bromo-N,N-dimethylbenzenesulfonamide

-

Setup: To a stirred solution of 4-bromoaniline (1.0 eq) in pyridine (approx. 0.2 M) at 0 °C under a nitrogen atmosphere, add dimethylsulfamoyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into 1M HCl (aq) and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure sulfonamide.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid

-

Setup: Dissolve the 4-bromo-N,N-dimethylbenzenesulfonamide intermediate (1.0 eq) in anhydrous THF (approx. 0.1 M) in an oven-dried, three-neck flask under a nitrogen atmosphere.

-

Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq, e.g., 2.5 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. This lithium-halogen exchange is a critical step for generating the aryl lithium species.

-

Borylation: To the aryl lithium solution, add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.

-

Quench & Hydrolysis: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding 2M HCl (aq) and stir vigorously for 1-2 hours until the boronic acid precipitates.

-

Isolation & Purification: Collect the solid product by filtration, wash with cold water and a non-polar solvent (e.g., hexanes), and dry under vacuum to yield the final boronic acid.

-

Validation: Confirm the final structure via NMR spectroscopy (¹H, ¹³C, ¹¹B) and verify its purity by HPLC.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The paramount application of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl scaffolds that are prevalent in many marketed drugs. [7]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 4-(N,N-Dimethylsulfamoyl)phenylboronic acid with a generic aryl bromide.

-

Reagent Preparation: In a reaction vial, combine the aryl bromide (1.0 eq), 4-(N,N-Dimethylsulfamoyl)phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 4:1 v/v), to the vial. The system should be purged with an inert gas (nitrogen or argon).

-

Reaction: Seal the vial and heat the mixture with vigorous stirring to 80-100 °C for 2-18 hours. The progress should be monitored by a suitable chromatographic method (TLC, LC-MS, or GC-MS).

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

-

Extraction: Extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

-

Validation: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Conclusion

4-(N,N-Dimethylsulfamoyl)phenylboronic acid and its structural analogs are highly valuable, multifunctional building blocks for contemporary organic synthesis and drug discovery. The presence of the N,N-dimethylsulfonamide group provides a handle for modulating key pharmacological properties, while the boronic acid moiety enables robust and versatile carbon-carbon bond formation via the Suzuki-Miyaura reaction. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and apply these reagents, accelerating the discovery and development of novel chemical entities with therapeutic potential.

References

-

PubChem. 4-(N,N-Dimethylsulphonamido)benzeneboronic acid. [Link]

-

American Elements. 4-(N,N-Dimethylsulfamoyl)phenylboronic acid | CAS 486422-59-7. [Link]

-

Ghorab, M. M., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

-

Ashraf, Z., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

-

Sławiński, J., et al. (2023). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

-

Kalgutkar, A. S. (2010). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. ResearchGate. [Link]

-

Chen, J., et al. (2018). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. [Link]

-

Dubost, E., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters. [Link]

-

AbacipharmTech. 4-(N,N-Dimethylsulfamoyl)phenylboronic acid. [Link]

-

Liu, L., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. [Link]

-

B. A. D. Neto. (2013). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

-

Maleki, A., et al. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

Sources

- 1. 486422-59-7|4-(N,N-Dimethylsulfamoyl)phenylboronic acid|BLD Pharm [bldpharm.com]

- 2. 4-(N,N-Dimethylsulphonamido)benzeneboronic acid | C8H12BNO4S | CID 44119328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

Physicochemical properties of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid

Abstract

The successful progression of a chemical entity from discovery to a viable drug candidate is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's behavior in both chemical and biological systems, directly impacting its absorption, distribution, metabolism, excretion (ADME), and ultimate therapeutic efficacy. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive examination of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid. We move beyond a simple data sheet to offer in-depth, field-proven methodologies for the characterization of its core physicochemical attributes. This document is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical protocols necessary to fully evaluate this and similar molecules.

Molecular Structure and Core Identifiers

A complete understanding of a compound begins with its fundamental identity. 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid is a substituted aromatic boronic acid. The presence of a Lewis acidic boronic acid group, a polar dimethylsulfamoyl moiety, and a lipophilic methyl group on the phenyl ring suggests a molecule with multifaceted properties that require careful empirical characterization.

Table 1: Molecular Properties of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄BNO₄S | [1][2] |

| Molecular Weight | 243.09 g/mol | [1][2] |

| CAS Number | 1072946-59-9 | |

| Appearance | White to off-white solid |

Aqueous Solubility: A Cornerstone of 'Druggability'

Aqueous solubility is a critical gatekeeper for oral bioavailability and the feasibility of parenteral formulations.[3] Low solubility can severely hamper in vitro testing, leading to unreliable data, and can present significant challenges for achieving therapeutic concentrations in vivo.[3][4] For early-stage discovery, kinetic solubility provides a high-throughput assessment that is invaluable for ranking and selecting compounds.[4][5]

Experimental Protocol: High-Throughput Kinetic Solubility Determination

The rationale behind this protocol is to rapidly assess the solubility of a compound when introduced from a concentrated organic stock solution into an aqueous medium, mimicking the conditions of many high-throughput screening assays.[5]

Caption: Workflow for kinetic solubility measurement.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid in 100% dimethyl sulfoxide (DMSO). This choice of solvent ensures initial complete dissolution.[6][7]

-

Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a high concentration of the test compound while keeping the co-solvent (DMSO) percentage low (e.g., 1%) to minimize its influence on solubility.

-

Equilibration: Seal the plate and shake for a defined period, typically 1.5 to 2 hours, at a constant temperature (e.g., 25°C).[4][6] This allows the system to approach a state of kinetic equilibrium where precipitation of the supersaturated solution occurs.

-

Precipitate Removal: Separate the undissolved solid from the saturated solution. This is efficiently achieved by filtering the plate through a 96-well filter plate with an appropriate pore size (e.g., 0.45 µm).[4][7]

-

Quantification: Analyze the concentration of the compound in the clear filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for this, where the concentration is determined against a standard curve prepared from the DMSO stock solution.[4][7] Alternatively, turbidimetric methods (nephelometry) can be used to detect the point of precipitation.[3][6]

-

Data Interpretation: The measured concentration in the filtrate represents the kinetic solubility of the compound under the specified conditions.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is a measure of the acidity of a molecule. For 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid, the boronic acid moiety (-B(OH)₂) acts as a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate species.[8] The pKa value is critical as it dictates the ionization state of the molecule at different physiological pH values, which in turn profoundly affects solubility, cell membrane permeability, and target binding.[3]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining ionization constants.[9][10] The principle is to monitor the change in pH of a solution of the compound as a standardized titrant is added.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh and dissolve the compound in high-purity water. A co-solvent (e.g., methanol) may be used if aqueous solubility is limited, but its concentration should be minimized and accounted for.

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffers that bracket the expected pKa.

-

Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent interference from atmospheric CO₂. Add a standardized strong base (e.g., KOH or NaOH) solution in small, precise increments using an auto-titrator.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound has been neutralized (the half-equivalence point). This point can be determined from the first derivative of the titration curve.[9] Specialized software is often used for precise calculation.

Expected Value: Phenylboronic acid itself has a pKa of approximately 8.8. The pKa of substituted phenylboronic acids is influenced by the electronic nature of the substituents. The N,N-dimethylsulfamoyl group is electron-withdrawing, which is expected to increase the Lewis acidity of the boron center and thus lower the pKa value, likely into the range of 7.5-8.5.

Lipophilicity (LogD): Balancing Solubility and Permeability

Lipophilicity, the "greasiness" of a molecule, is a critical factor influencing membrane permeability, metabolic stability, and plasma protein binding.[11][12] It is measured as the distribution coefficient (LogD) at a specific pH, typically 7.4 to mimic physiological conditions. The shake-flask method is the universally recognized "gold standard" for its determination due to its accuracy.[13][14]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This method directly measures the partitioning of a compound between an aqueous phase and an immiscible organic phase (n-octanol), providing a direct measure of its lipophilicity.

Caption: Workflow for LogD determination by the shake-flask method.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare the aqueous phase (e.g., 0.01 M phosphate buffer, pH 7.4) and the organic phase (n-octanol). Pre-saturate the solvents by mixing them vigorously for 24 hours and then allowing the phases to separate.[13][14] This step is crucial for thermodynamic accuracy.

-

Partitioning: Add the test compound (from a DMSO stock) to a vial containing known volumes of the pre-saturated buffer and n-octanol.

-

Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-4 hours) to ensure the compound fully partitions and reaches equilibrium between the two phases.[11]

-

Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the aqueous and organic layers.

-

Quantification: Carefully sample both the upper (n-octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a sensitive analytical method like LC-MS/MS.[11]

-

Calculation: The LogD at pH 7.4 is calculated using the formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Chemical Stability Assessment

Evaluating the intrinsic chemical stability of an active pharmaceutical ingredient (API) is non-negotiable for determining its shelf-life, identifying potential degradation pathways, and ensuring patient safety.[15][16] Accelerated stability studies expose the API to harsh conditions to rapidly predict its long-term stability.[15][17]

Experimental Protocol: Accelerated Stability Study

This protocol uses elevated temperature and humidity to increase the rate of chemical degradation, allowing for the rapid identification of stability liabilities.[18]

Caption: Workflow for an accelerated chemical stability study.

Step-by-Step Methodology:

-

Study Setup: Place accurately weighed samples of the solid compound in vials and store them in controlled environment stability chambers under accelerated conditions (e.g., 40°C / 75% Relative Humidity).[18]

-

Time Points: At designated time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), remove samples from the chambers for analysis.

-

Sample Analysis: Dissolve the samples and analyze them using a validated, stability-indicating HPLC method. A stability-indicating method is one that can separate the parent API from all potential degradation products.

-

Purity Assessment: Calculate the percentage of the parent compound remaining at each time point. The appearance of new peaks in the chromatogram indicates degradation.

-

Degradant Identification: If significant degradation is observed, utilize LC-MS to obtain the mass of the degradation products, which provides crucial clues to their structures and the degradation pathway.

-

Extrapolation: The data can be used with the Arrhenius equation, which relates reaction rate to temperature, to predict the shelf-life under normal storage conditions (e.g., 25°C / 60% RH).[17]

Conclusion

The physicochemical properties of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid—solubility, pKa, lipophilicity, and stability—form an interconnected profile that is essential for predicting its behavior and potential as a research tool or therapeutic agent. The robust, field-tested protocols detailed in this guide provide a clear and actionable framework for obtaining this critical data. A thorough and early understanding of these parameters is the foundation upon which successful drug discovery and development programs are built, enabling informed decisions and mitigating late-stage attrition.

References

-

LogP / LogD shake-flask method - Protocols.io. (2024). Available at: [Link]

-

(PDF) Accelerated Stability Assessment Program in API development - ResearchGate. Available at: [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. Available at: [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. Available at: [Link]

-

Shake Flask LogD - Domainex. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Available at: [Link]

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. Available at: [Link]

-

In vitro solubility assays in drug discovery - PubMed. Available at: [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. Available at: [Link]

-

Spotlight on stability: API and drug product testing - Almac. Available at: [Link]

-

Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - NIH. Available at: [Link]

-

Cyprotex LogD Shake Flask Fact Sheet - Evotec. Available at: [Link]

-

Complete Guide to ICH Stability Testing for APIs & FPPs - YouTube. (2024). Available at: [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC - NIH. (2022). Available at: [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. Available at: [Link]

-

pKa measurement - University of Strathclyde. Available at: [Link]

-

pK a values for boronic acids 1-7. - ResearchGate. Available at: [Link]

-

On the Computational Determination of the pK a of Some Arylboronic Acids - MDPI. Available at: [Link]

-

Buy 4-Methylphenylboronic acid - Boron Molecular. Available at: [Link]

-

4-Formyl-2-methylphenylboronic acid | C8H9BO3 | CID 10374759 - PubChem. Available at: [Link]

-

Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem - NIH. Available at: [Link]

-

2-Methylphenyl boronic acid | C7H9BO2 | CID 2733267 - PubChem - NIH. Available at: [Link]

-

4-(N,N-Dimethylsulfamoyl)phenylboronic acid | CAS 486422-59-7 - American Elements. Available at: [Link]

-

4-(N,N-Dimethylsulphonamido)benzeneboronic acid | C8H12BNO4S | CID 44119328. Available at: [Link]

-

Methylboronic Acid | CH5BO2 | CID 139377 - PubChem. Available at: [Link]

-

(4-Methylphenyl)Boronic Acid - ChemBK. (2024). Available at: [Link]

-

Buy 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid - Boron Molecular. Available at: [Link]

-

4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid, min 95%, 1 gram. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 5-(N,N-DIMETHYLSULFAMOYL)-2-METHYLPHENYLBORONIC ACID CAS#: 871332-99-9 [m.chemicalbook.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 11. Shake Flask LogD | Domainex [domainex.co.uk]

- 12. evotec.com [evotec.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. arborpharmchem.com [arborpharmchem.com]

- 16. almacgroup.com [almacgroup.com]

- 17. researchgate.net [researchgate.net]

- 18. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic Acid: A Keystone Building Block in Modern Drug Discovery

Abstract

(4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid has emerged as a sophisticated and highly versatile building block for researchers in synthetic and medicinal chemistry. Its unique constellation of functional groups—a reactive boronic acid, a sterically influential ortho-methyl group, and a polar N,N-dimethylsulfamoyl moiety—offers a powerful tool for constructing complex molecular architectures. This guide provides an in-depth technical overview of its structure, physicochemical properties, safe handling, and strategic application in palladium-catalyzed cross-coupling reactions, contextualizing its value for professionals engaged in the intricate process of drug development.

Introduction: The Strategic Value of Functionalized Arylboronic Acids

The ascent of boronic acids as indispensable reagents in organic synthesis is a direct result of their remarkable utility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology provides a robust and efficient pathway for the formation of carbon-carbon bonds, which is fundamental to the assembly of the core scaffolds of many modern pharmaceuticals.[2] Beyond their synthetic utility, the boronic acid moiety itself can act as a unique pharmacophore, capable of forming reversible covalent bonds with active site serine or threonine residues in enzymes, a property famously exploited in drugs like the proteasome inhibitor bortezomib (Velcade®).[1][3]

(4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid (CAS No. 1010993-27-9) is a prime example of a "designer" building block. It moves beyond simple phenylboronic acid by incorporating specific substituents that allow medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound. This guide serves as a comprehensive resource for researchers, providing the technical insights necessary to effectively and safely leverage this potent reagent in their synthetic endeavors.

Molecular Structure and Physicochemical Profile

The efficacy of this reagent is rooted in its distinct molecular architecture. Each functional group plays a critical role in modulating its reactivity and the properties of the molecules derived from it.

Caption: 2D Structure of (4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

-

Boronic Acid Moiety (-B(OH)₂): This is the primary reactive site. Its Lewis acidic boron atom is central to the transmetalation step of the Suzuki-Miyaura catalytic cycle.

-

Ortho-Methyl Group (-CH₃): Positioned adjacent to the boronic acid, this group exerts a significant steric influence. It can affect the rate and efficiency of the cross-coupling reaction by influencing the orientation of the aryl group as it approaches the palladium center.

-

Para-N,N-Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): This strongly electron-withdrawing group modulates the electronic properties of the phenyl ring. Furthermore, its polar nature and hydrogen bond accepting capability are often exploited in drug design to enhance aqueous solubility and modulate interactions with biological targets.

Physicochemical Data Summary

| Property | Value |

| CAS Number | 1010993-27-9 |

| Molecular Formula | C₉H₁₄BNO₄S |

| Molecular Weight | 243.09 g/mol |

| Appearance | Off-white to white solid/powder |

| Melting Point | Data not consistently available; boronic acids often dehydrate to form boroxines upon heating, leading to variable melting points. |

| Solubility | Soluble in organic solvents like DMSO, Methanol, Dioxane. Limited solubility in water. |

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Based on available Safety Data Sheets (SDS) for this and structurally similar arylboronic acids, the following protocols must be observed.

-

Hazard Identification: This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[4][5] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][6]

-

Handling Procedures: Avoid generating dust.[6] Wash hands thoroughly after handling.[4][7] In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[5]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[8] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, which can affect reactivity. Proper storage minimizes this process.

Strategic Application: The Suzuki-Miyaura Cross-Coupling Protocol

The primary application of this reagent is the synthesis of biaryl and heteroaryl-aryl structures. The following protocol provides a robust, self-validating framework for its use in a Suzuki-Miyaura reaction. The explanation of each step underscores the causality behind the experimental design.

Protocol: Palladium-Catalyzed Synthesis of a Substituted Biaryl

This procedure details the coupling of (4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid with a generic aryl bromide (Ar-Br).

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

-

(4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid (1.2 equivalents)

-

Aryl Bromide (Ar-Br) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

-

Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide, (4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid, palladium catalyst, and base.

-

Expertise & Causality: Using slightly excess boronic acid (1.1-1.5 eq.) ensures complete consumption of the potentially more valuable aryl halide and compensates for any potential homocoupling or degradation of the boronic acid.

-

-

Establish Inert Atmosphere: Seal the vessel and subject it to 3-5 cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).

-

Trustworthiness: This step is critical. The active Pd(0) species in the catalytic cycle is readily oxidized by atmospheric oxygen, which would irreversibly deactivate the catalyst and halt the reaction. This procedure ensures an oxygen-free environment.

-

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Expertise & Causality: Solvents must be degassed (e.g., by sparging with argon for 15-30 minutes) to remove dissolved oxygen. A mixed solvent system is often used to ensure all components, including the inorganic base and organic reactants, are sufficiently soluble.

-

-

Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (e.g., 80-100 °C) and stir vigorously for the specified time (typically 2-24 hours).

-

Monitoring: Track the consumption of the limiting reagent (the aryl bromide) using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Trustworthiness: Direct monitoring provides empirical evidence of reaction completion, preventing premature workup of an incomplete reaction or unnecessary degradation from prolonged heating.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Conclusion: A Strategically Important Reagent

(4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid is more than a simple chemical; it is a strategic tool for molecular design. Its pre-installed functional handles provide medicinal chemists with a direct route to novel chemical entities with tailored properties. By understanding its structure, reactivity, and the causal principles behind its application in robust synthetic protocols like the Suzuki-Miyaura coupling, researchers can confidently and efficiently advance their drug discovery programs, moving from rational design to tangible molecular candidates.

References

-

AK Scientific, Inc. Safety Data Sheet. Link

-

Dias, N., & Vale, N. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(21), 6698. Link

-

Sigma-Aldrich. Safety Data Sheet for p-Tolylboronic acid. Link

-

AK Scientific, Inc. Safety Data Sheet for 4-Methylphenylboronic acid. Link

-

Fisher Scientific. Safety Data Sheet for 4-Tolylboronic acid. Link

-

TCI Chemicals. Safety Data Sheet for 4-Methylphenylboronic Acid. Link

-

Couto, C. G., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 897. Link

-

Biosynth. Product Page for 4-Methylphenylboronic acid. Link

-

ChemScene. Product Page for (4-(n-(Tert-butyl)sulfamoyl)-2-methylphenyl)boronic acid. Link

-

Pharmablock. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Link

-

Organic Syntheses. Preparation of 5-Acetylthiophene-2-boronic acid MIDA ester. Org. Synth. 2022, 99, 92-108. Link

-

PubChem. National Center for Biotechnology Information. PubChem Compound Summary for (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid. Link

-

ScienceDaily. Chemists devise simple method for making sought-after boronic acid-based drugs and other products. The Scripps Research Institute. Link

-

Angene. Product Page for 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid. Link

-

PubChem. National Center for Biotechnology Information. PubChem Compound Summary for {4-[(Dimethylamino)methyl]phenyl}boronic acid. Link

-

BLD Pharm. Product Page for 4-(N,N-Dimethylsulfamoyl)phenylboronic acid. Link

-

ChemicalBook. Product Page for 4-Tolylboronic acid. Link

-

TCI Chemicals. Product Page for 4-Methylphenylboronic Acid. Link

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. aksci.com [aksci.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223 [biosynth.com]

An In-depth Technical Guide to the Synthesis of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid, a key building block in contemporary drug discovery and materials science. The primary focus of this document is a well-established palladium-catalyzed Miyaura borylation of a readily accessible aryl bromide precursor. An alternative strategy employing a directed ortho-lithiation-borylation is also discussed, offering a complementary approach. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, providing detailed experimental protocols, mechanistic insights, and a thorough discussion of the underlying chemical principles.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the construction of complex organic molecules, including a vast array of pharmaceuticals, agrochemicals, and advanced materials. The target molecule, 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid, is a valuable building block that incorporates a sulfamoyl group, a common pharmacophore, and a sterically defined ortho-methyl group, allowing for the precise construction of highly functionalized biaryl structures.

The stability, low toxicity, and functional group tolerance of boronic acids make them ideal reagents for a wide range of chemical transformations.[3] The synthesis of functionalized arylboronic acids, such as the title compound, is therefore of significant interest to the scientific community.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid suggests two primary disconnection strategies, as illustrated below.

Caption: Proposed workflow for the Miyaura borylation route.

Synthesis of the Starting Material: 4-Bromo-N,N,3-trimethylbenzenesulfonamide

While 4-bromo-N,N,3-trimethylbenzenesulfonamide is commercially available, its synthesis from simpler precursors is straightforward. Step 1: Sulfonylation of 3-methylaniline

3-Methylaniline is reacted with dimethylsulfamoyl chloride in the presence of a base, such as pyridine or triethylamine, to yield N,N,3-trimethylbenzenesulfonamide.

Step 2: Bromination of N,N,3-trimethylbenzenesulfonamide

The resulting sulfonamide undergoes electrophilic aromatic substitution with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, to afford 4-bromo-N,N,3-trimethylbenzenesulfonamide. The sulfamoyl group is an ortho-, para-director, and the steric hindrance from the methyl group favors bromination at the para position.

Detailed Experimental Protocol: Miyaura Borylation

This protocol is based on well-established procedures for the Miyaura borylation of aryl bromides. [4][5] Materials and Equipment:

-

4-Bromo-N,N,3-trimethylbenzenesulfonamide

-

Bis(pinacolato)diboron (B2pin2)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-bromo-N,N,3-trimethylbenzenesulfonamide (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), and potassium acetate (3.0 eq.).

-

Add Pd(dppf)Cl2 (0.02-0.05 eq.) to the flask.

-

Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, the pinacol ester of the target boronic acid, can be purified by column chromatography on silica gel.

Hydrolysis of the Boronate Ester

The resulting pinacol boronate ester can be hydrolyzed to the desired boronic acid.

Procedure:

-

Dissolve the purified pinacol ester in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Add an acid, such as hydrochloric acid (HCl), and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC or LC-MS.

-

Upon completion, remove the organic solvent under reduced pressure.

-

The aqueous layer can be extracted with an organic solvent like ethyl acetate.

-

Drying the organic extracts and removing the solvent will yield the crude 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid, which can be further purified by recrystallization.

Alternative Synthetic Route: Directed ortho-Lithiation-Borylation

Caption: Proposed workflow for the lithiation-borylation route.

Detailed Experimental Protocol: Directed ortho-Lithiation-Borylation

This protocol is based on general procedures for directed ortho-lithiation of aromatic compounds. [3][6][7][8][9] Materials and Equipment:

-

N,N,3-Trimethylbenzenesulfonamide

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Schlenk line and glassware

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add a solution of N,N,3-trimethylbenzenesulfonamide (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi or s-BuLi (1.1-1.3 eq.) to the cooled solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

In a separate flask, prepare a solution of triisopropyl borate (1.2-1.5 eq.) in anhydrous THF.

-

Slowly add the solution of the lithiated sulfonamide to the triisopropyl borate solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C.

-

Extract the mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Bromo-N,N,3-trimethylbenzenesulfonamide | C9H12BrNO2S | 278.17 | White to off-white solid |

| 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid | C9H14BNO4S | 243.09 | White to off-white solid |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the product and intermediates.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Melting Point: To assess the purity of the final product.

Conclusion

This technical guide has detailed a reliable and scalable synthetic route for the preparation of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid via a palladium-catalyzed Miyaura borylation. An alternative directed ortho-lithiation-borylation strategy has also been presented. The provided protocols, based on established chemical literature, offer a clear pathway for researchers to access this valuable building block for applications in drug discovery and materials science. Adherence to standard laboratory safety practices and inert atmosphere techniques is crucial for the successful execution of these syntheses.

References

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC.[Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT.[Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. PubMed.[Link]

-

Oberli, M. A., & Buchwald, S. L. (2013). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT.[Link]

- Aggarwal, V. K., et al. (n.d.). Lithiation-Borylation in Synthesis. University of Bristol.

-

Molander, G. A., & Trice, S. L. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. PMC.[Link]

- Akinyele, T., & Olayide, L. (2022). Recent Advances in Palladium-Catalyzed Borylation.

-

Kubota, K., & Ito, H. (2018). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. National Institutes of Health.[Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.

- Molander, G. A., Trice, S. L., & Dreher, S. D. (2010). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives.

- Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.

-

PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-n,n,3-trimethylaniline (C9H12BrN). Retrieved from [Link]

- Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research.

- Hauser, C. R., & Jones, G. (1963). α-(2-DIMETHYLAMINO-5-METHYLPHENYL)BENZHYDROL. Organic Syntheses, 43, 3.

- Myers, A. G. (n.d.).

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022).

-

Clegg, W., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed.[Link]

- Aggarwal, V. K. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. University of Bristol.

-

Zhang, W., et al. (2022). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PMC.[Link]

- Snieckus, V. (n.d.). Directed (ortho)

Sources

- 1. researchgate.net [researchgate.net]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. uwindsor.ca [uwindsor.ca]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. baranlab.org [baranlab.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Molecular Weight of C9H14BNO4S for Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the molecular properties of the boronic acid-containing compound C9H14BNO4S, with a primary focus on its molecular weight. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the significance of molecular weight in the context of medicinal chemistry and outlines the experimental and computational methodologies for its precise determination. The guide emphasizes the integration of theoretical calculations with empirical data to ensure the fidelity of molecular characterization, a critical step in the drug discovery pipeline.

Introduction: The Emergence of Boron-Containing Scaffolds in Modern Drug Discovery

The incorporation of boron into small molecule drug candidates represents a significant advancement in medicinal chemistry, offering unique chemical properties that can be exploited for therapeutic benefit.[1] Boronic acids and their derivatives have gained prominence due to their ability to form reversible covalent bonds with biological targets, a mechanism that has been successfully leveraged in the development of novel therapeutics.[1] The compound with the molecular formula C9H14BNO4S is representative of a class of molecules that combine the unique features of a boronic acid moiety with other pharmacophoric elements, making it a subject of interest in contemporary drug design.

This guide will provide a detailed exploration of the molecular weight of C9H14BNO4S, a fundamental parameter that influences a wide array of physicochemical and pharmacokinetic properties. Understanding and accurately determining the molecular weight is a cornerstone of chemical synthesis, characterization, and the subsequent development of a compound as a potential drug candidate.

Physicochemical Properties of C9H14BNO4S

A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its behavior in biological systems. For C9H14BNO4S, these properties are dictated by its constituent atoms and their arrangement.

Molecular Formula and Composition

The molecular formula C9H14BNO4S indicates the elemental composition of the molecule:

-

Carbon (C): 9 atoms

-

Hydrogen (H): 14 atoms

-

Boron (B): 1 atom

-

Nitrogen (N): 1 atom

-

Oxygen (O): 4 atoms

-

Sulfur (S): 1 atom

Molecular Weight: Theoretical Calculation and Significance

The molecular weight of a compound is a critical parameter that influences its solubility, permeability, and overall druglikeness. It is calculated by summing the atomic weights of all atoms in the molecular formula.

The monoisotopic mass of C9H14BNO4S, which is the mass of the molecule with the most abundant isotopes of each element, is 243.07365 Da .[2] For practical applications in a laboratory setting, the average molecular weight is often used, which accounts for the natural isotopic abundance of each element.

The table below summarizes the atomic weights used for the calculation of the average molecular weight of C9H14BNO4S.

| Element | Symbol | Quantity | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Boron | B | 1 | 10.81 | 10.81 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Sulfur | S | 1 | 32.06 | 32.06 |

| Total | 243.084 |

The calculated average molecular weight of 243.084 g/mol places C9H14BNO4S well within the range of small molecule drugs, adhering to general guidelines such as Lipinski's Rule of Five, which favors compounds with a molecular weight under 500 Da for oral bioavailability.

Experimental Determination of Molecular Weight

While theoretical calculations provide a precise starting point, experimental verification of the molecular weight is a non-negotiable step in the characterization of a newly synthesized compound. This section details the primary analytical techniques employed for this purpose.

Mass Spectrometry: The Gold Standard

Mass spectrometry (MS) is the most powerful and widely used technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the C9H14BNO4S sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

-

Data Acquisition: The analyzer separates the ions based on their m/z ratio, and a mass spectrum is generated.

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak ([M+H]+ or [M-H]-). The high resolution of the instrument allows for the determination of the accurate mass, which can be used to confirm the elemental composition.

Trustworthiness: The use of HRMS provides a self-validating system. The high mass accuracy (typically < 5 ppm) allows for the unambiguous confirmation of the elemental formula of the synthesized compound, leaving little room for error.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a direct measure of molecular weight, NMR spectroscopy provides detailed structural information that corroborates the molecular formula and, by extension, the molecular weight.

Experimental Workflow: Structural Elucidation using NMR

Caption: Workflow for structural confirmation of C9H14BNO4S using NMR spectroscopy.

The Role of Molecular Weight in Drug Development

The molecular weight of a drug candidate like C9H14BNO4S has profound implications throughout the drug development process, from initial design to clinical application.

Pharmacokinetics and ADME Properties

Molecular weight is a key determinant of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug. Lower molecular weight compounds generally exhibit better membrane permeability and oral bioavailability. The molecular weight of C9H14BNO4S is in a favorable range for good pharmacokinetic properties.

Binding Affinity and Ligand Efficiency

In lead optimization, ligand efficiency (LE), which is the binding affinity per heavy atom, is a crucial metric. The relatively low molecular weight of C9H14BNO4S provides a good starting point for optimization, as modifications can be made to improve potency without excessively increasing the molecular weight.

Signaling Pathway Visualization

Caption: Hypothetical mechanism of action for a boronic acid-containing drug candidate.

Conclusion

The molecular weight of C9H14BNO4S, with a monoisotopic mass of 243.07365 Da and an average molecular weight of approximately 243.084 g/mol , is a fundamental characteristic that underpins its potential as a drug candidate. This guide has detailed the theoretical basis for this value, the rigorous experimental methods for its confirmation, and its critical role in the broader context of drug discovery and development. For researchers and scientists, a precise and accurate determination of molecular weight is the first step in a long and complex journey of transforming a promising molecule into a life-saving therapeutic.

References

-

PubChemLite. C9H14BNO4S - Explore.[Link]

-

Vivari Chemical. N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(4-methylbenzyl)benzamide.[Link]

-

PubMed. The Application of Tetrahedral Framework Nucleic Acids as a Drug Carrier in Biomedicine Fields.[Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.[Link]

-

PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.[Link]

-

National Institutes of Health. Current applications and future potential for bioinorganic chemistry in the development of anticancer drugs.[Link]

-

MDPI. Novel Pathway for the Combustion Synthesis and Consolidation of Boron Carbide.[Link]

-

PubChem. Benzil | C14H10O2 | CID 8651.[Link]

-

ResearchGate. Spectral data of porphyrin derivative C44H26Cl4N4.[Link]

-

ResearchGate. Synthesis, Characterization, and Properties of a Benzofuran-based Cage-shaped Borate: Photo Activation of Lewis Acid Catalysts.[Link]

-

AMiner. Applications of Binding Kinetics to Drug Discovery.[Link]

-

ResearchGate. Spectral data of porphyrin derivative C50H42N6.[Link]

-

ResearchGate. Synthesis of carbon-14-labeled isotopomer of 6-(4-methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy].[Link]

Sources

A Comprehensive Technical Guide to 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic Acid for Researchers and Drug Development Professionals

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid, a key building block in modern medicinal chemistry. This document delves into its commercial availability, key technical specifications, and practical applications, with a focus on its utilization in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Significance of Substituted Phenylboronic Acids in Drug Discovery

Boronic acids and their derivatives are pivotal reagents in organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction's ability to form carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid (CAS No. 957034-82-1) is a structurally sophisticated building block. The presence of an ortho-methyl group introduces steric hindrance that can influence the reactivity and selectivity of coupling reactions. Furthermore, the N,N-dimethylsulfamoyl group at the para-position significantly alters the electronic properties of the phenyl ring, impacting its reactivity and potentially influencing the pharmacokinetic properties of resulting compounds. These features make it a valuable reagent for creating diverse molecular scaffolds in the pursuit of novel therapeutics.

Commercial Availability and Supplier Specifications

Identifying reliable commercial suppliers is the first critical step in any research or development workflow. For 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid, several chemical suppliers offer this reagent in various purities and quantities. Below is a comparative table of prominent suppliers and their product specifications.

| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight | Additional Information |

| P&S Chemicals | - | - | C9H14BNO4S[1] | - | IUPAC Name: 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid; Synonym: N,N-Dimethyl 4-borono-3-methylbenzenesulfonamide.[1] |

| Crysdot | CD12001816 | 95+% | C9H14BNO4S | 243.09 | Storage: 2-8°C. |

| CymitQuimica | - | - | - | - | Provides a detailed Safety Data Sheet (SDS).[2] |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis (CoA).

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid.

Hazard Identification: According to the Safety Data Sheet provided by CymitQuimica, this compound is associated with the following hazards[2]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: The following precautionary statements should be observed[2]:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

Storage: It is recommended to store 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid in a cool, dry, and well-ventilated area, with the container tightly sealed. Crysdot specifies a storage temperature of 2-8°C.

Application in Suzuki-Miyaura Cross-Coupling: A Field-Proven Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The ortho-methyl and para-sulfamoyl substituents on the phenylboronic acid can influence reaction conditions. The steric bulk of the ortho-methyl group can necessitate more active catalysts or higher temperatures to achieve efficient coupling, while the electron-withdrawing nature of the sulfamoyl group can affect the rate of transmetalation.

Below is a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction, adapted from established procedures for ortho-substituted phenylboronic acids. This protocol is designed to be a robust starting point for researchers, with the understanding that optimization may be necessary for specific substrates.

Experimental Workflow

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

-

Solvent Addition:

-

Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a ratio of 4:1 to 10:1 v/v) via syringe. The mixture is typically sparged with the inert gas for 10-15 minutes to ensure an oxygen-free environment.

-

-

Catalyst Addition:

-

Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv).

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Mechanistic Insights and the Role of Substituents

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Sources

Stability and storage conditions for 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid

An In-Depth Technical Guide to the Stability and Storage of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reagent Integrity

4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid (CAS No. 957034-82-1) is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility in constructing complex molecules for drug discovery and materials science is predicated on its purity and stability. However, like many organoboron compounds, its efficacy can be compromised by improper storage and handling, leading to failed reactions, impure products, and irreproducible results.[3]

This guide provides a comprehensive overview of the factors governing the stability of this reagent. As a Senior Application Scientist, the goal is not merely to prescribe storage conditions but to explain the underlying chemical principles. Understanding these mechanisms empowers researchers to make informed decisions, ensuring the long-term integrity of the compound and the success of their synthetic endeavors.

Core Stability Considerations: The Chemistry of Degradation

The stability of any arylboronic acid is primarily dictated by the robustness of the carbon-boron (C-B) bond and the susceptibility of the boronic acid moiety to transformation. For 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid, three principal degradation pathways must be considered: protodeboronation, oxidation, and anhydride formation.

Protodeboronation (Hydrolysis)

Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing it with a C-H bond, which converts the valuable boronic acid into the corresponding des-boro arene (N,N,3-trimethylbenzenesulfonamide).[3] This irreversible process is a primary cause of reagent degradation and is highly influenced by moisture and pH.[4][5] The reaction proceeds via attack of water on the boron center, and the rate can be accelerated under both acidic and basic conditions.[3][5] While arylboronic acids are generally most stable at a neutral pH, the presence of water is the key initiator for this degradation pathway.[4]

Oxidation

The boron center is susceptible to oxidation, which can cleave the C-B bond to form the corresponding phenol.[4][6] This process can be mediated by atmospheric oxygen, especially over extended periods, or by contaminating oxidizing agents.[4] For peptide boronic acids, oxidation has been identified as a major initial degradation pathway.[6] The resulting phenolic impurity can complicate subsequent reactions and purification steps.

Anhydride (Boroxine) Formation

Boronic acids are prone to intermolecular dehydration, where three molecules condense to form a stable, six-membered cyclic anhydride known as a boroxine. While this process is reversible upon exposure to water, the presence of boroxines in a sample means the active monomeric boronic acid concentration is lower than expected. Many commercial boronic acids exist as a mixture of the free acid and its boroxine anhydride.[2]

Below is a diagram illustrating the key degradation pathways.

Caption: Primary degradation pathways for the title compound.

Recommended Storage and Handling Procedures

To mitigate the degradation pathways described above, stringent storage and handling protocols are essential. The following recommendations are synthesized from safety data sheets of analogous compounds and best practices for handling air- and moisture-sensitive reagents.[7][8][9][10]

Data Summary Table: Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Long-Term: ≤ -20°C (Freezer) Short-Term: 2-8°C (Refrigerator) | Reduces the kinetic rate of all degradation pathways (protodeboronation, oxidation).[4][10] |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[4] |

| Container | Tightly sealed, amber glass vial or bottle. | Prevents ingress of air and moisture; amber glass protects from light.[7][11] |

| Moisture | Store in a desiccator, especially after opening. | Boronic acids are hygroscopic; minimizing water exposure is critical to prevent protodeboronation.[11] |

| Light | Protect from light. | Although less critical than moisture or air, light can potentially catalyze oxidative degradation. |

| Incompatibilities | Store away from strong oxidizing agents and strong acids. | Prevents accelerated chemical decomposition.[7][8] |

Practical Handling Workflow

-

Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Handling: If possible, handle the solid in a glovebox or under a positive pressure stream of inert gas.

-

Dispensing: Use a clean, dry spatula. Promptly weigh the desired amount and securely reseal the main container immediately.

-

Resealing: Purge the headspace of the container with argon or nitrogen before resealing. For added protection, wrap the cap threads with paraffin film.

-

Return to Storage: Immediately return the main container to its recommended storage condition (e.g., freezer).

Protocol for Stability Assessment by HPLC

Verifying the integrity of a boronic acid sample, especially from an older batch or one that has been opened multiple times, is crucial for reproducible chemistry. A simple reverse-phase HPLC method can be used to assess purity.

Objective

To quantify the purity of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid and detect the presence of its primary protodeboronated degradation product.

Materials

-

4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid (FA) or Trifluoroacetic Acid (TFA)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 column

Step-by-Step Methodology

-

Standard Preparation:

-

Accurately weigh ~5 mg of a reference standard (if available) or the test sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 ACN/Water mixture to create a stock solution of ~0.5 mg/mL.

-

Prepare a working standard of ~50 µg/mL by diluting the stock solution 1:10.

-

-

Sample Preparation:

-

Prepare the test sample in the same manner as the standard.

-

-

HPLC Conditions (Typical Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% FA

-

Mobile Phase B: ACN with 0.1% FA

-

Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 220 nm and 254 nm

-

Column Temperature: 30°C

-

-

Analysis:

-

Inject the prepared sample.

-

The boronic acid should elute as the main peak. The protodeboronated impurity will be more non-polar and thus typically have a longer retention time.

-

Calculate the purity by peak area percentage. A significant peak appearing at a longer retention time may indicate degradation.

-

Stability Assessment Workflow Diagram

Caption: Workflow for assessing the purity of the boronic acid via HPLC.

Conclusion

The chemical integrity of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid is paramount for its successful application in synthesis. Its stability is primarily challenged by moisture and atmospheric oxygen, leading to irreversible degradation via protodeboronation and oxidation. By implementing rigorous storage and handling protocols—specifically, storing the compound under an inert atmosphere at or below 2-8°C, protecting it from moisture and light, and handling it with care—researchers can ensure its long-term viability. Regular purity assessment via techniques like HPLC further guarantees the quality of the reagent, leading to more reliable and reproducible scientific outcomes.

References

-